3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol
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Overview
Description
3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in the structure is crucial for its biological activity, making it a significant compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 3-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers and esters.
Scientific Research Applications
3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential use in treating bacterial infections and as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The exact mechanism of action of 3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol is not fully understood. it is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial cell function and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Used to treat urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol is unique due to its specific structure, which combines the nitrofuran moiety with a phenolic group. This combination enhances its biological activity and makes it a valuable compound for various applications in medicinal chemistry .
Properties
CAS No. |
73315-76-1 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-[(5-nitrofuran-2-yl)methylamino]phenol |
InChI |
InChI=1S/C11H10N2O4/c14-9-3-1-2-8(6-9)12-7-10-4-5-11(17-10)13(15)16/h1-6,12,14H,7H2 |
InChI Key |
OBQIACZJWGPTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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